MAO-B inhibitory potency: 8-Fluoro-7-methylquinolin-5-amine vs. primaquine
8-Fluoro-7-methylquinolin-5-amine exhibits a 94-fold higher potency for MAO-B inhibition (IC₅₀ = 1.13 µM) compared to the reference 8-aminoquinoline primaquine (IC₅₀ = 106.75 µM) [1][2]. In contrast, both compounds show similarly weak inhibition of MAO-A (IC₅₀ > 100 µM for the target compound vs. 87.83 µM for primaquine) [1][2]. This differential profile indicates that the 8-fluoro-7-methyl substitution pattern significantly enhances MAO-B selectivity while maintaining a low affinity for MAO-A.
| Evidence Dimension | Inhibition of recombinant human MAO-B |
|---|---|
| Target Compound Data | IC₅₀ = 1.13 µM |
| Comparator Or Baseline | Primaquine: IC₅₀ = 106.75 µM |
| Quantified Difference | ~94-fold more potent |
| Conditions | Recombinant human MAO-B; fluorescence assay using kynuramine as substrate; 20 min incubation |
Why This Matters
This data supports the use of 8-Fluoro-7-methylquinolin-5-amine as a selective MAO-B inhibitor scaffold for neurological research, offering a significant potency advantage over the classical 8-aminoquinoline comparator primaquine.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Affinity Data: IC50 for MAO-B. View Source
- [2] Table 1. MAO-A and MAO-B IC50 values for primaquine and analogs. PMID: 3346669. View Source
